![molecular formula C15H19N5OS B2665783 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea CAS No. 2415463-86-2](/img/structure/B2665783.png)
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors that target protein kinases, which are key regulators of various cellular processes.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit several protein kinases, including cyclin-dependent kinases, which are overexpressed in many types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the activity of several pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Mécanisme D'action
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea works by inhibiting the activity of protein kinases, which are key regulators of various cellular processes. Specifically, this compound targets cyclin-dependent kinases, which are overexpressed in many types of cancer. By inhibiting these kinases, this compound prevents the proliferation of cancer cells and induces cell cycle arrest. Additionally, this compound inhibits the activity of several pro-inflammatory cytokines, which reduces inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has several biochemical and physiological effects, depending on the disease being studied. In cancer, this compound induces cell cycle arrest and prevents the proliferation of cancer cells. In inflammation, this compound reduces the activity of several pro-inflammatory cytokines, which reduces inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea in lab experiments is its specificity for protein kinases, which makes it a valuable tool for studying cellular processes that are regulated by these kinases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its solubility, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea. One direction is the development of more potent and selective inhibitors of protein kinases, which could have greater therapeutic potential. Additionally, this compound could be studied in combination with other compounds to enhance its therapeutic effects. Finally, the use of this compound in clinical trials could be explored to determine its efficacy and safety in humans.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea involves the reaction of cyclopentyl isocyanate with 1-thieno[3,2-d]pyrimidin-4-amine in the presence of a suitable base. The resulting intermediate is then reacted with 3-azetidinone to yield the final product. This method has been optimized for high yield and purity and has been used in several research studies.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-15(18-10-3-1-2-4-10)19-11-7-20(8-11)14-13-12(5-6-22-13)16-9-17-14/h5-6,9-11H,1-4,7-8H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADJCCENPIPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)

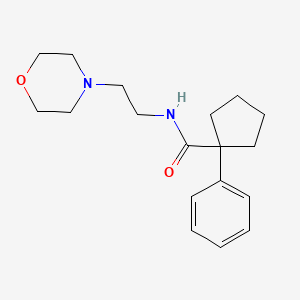
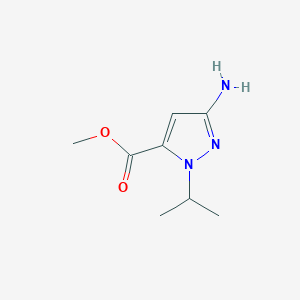
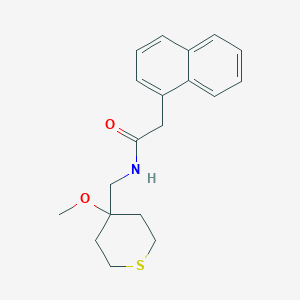

![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)
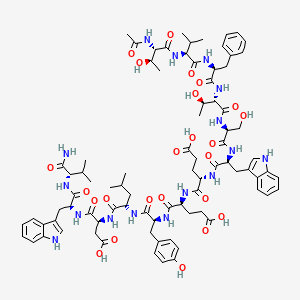
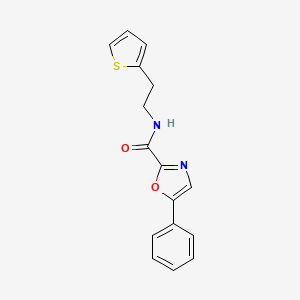
![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)
![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)

![{6-Chloro-4-[(3,5-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2665722.png)